molecular formula C11H9Cl2F3OS B14058482 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14058482
M. Wt: 317.2 g/mol
InChI Key: VNCODJARPUXPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that features a chlorinated phenyl ring with a trifluoromethylthio group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of chlorine atoms to the phenyl ring.

    Thioether Formation: Incorporation of the trifluoromethylthio group.

    Alkylation: Addition of the chloromethyl group.

    Ketone Formation: Introduction of the propan-2-one moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone to alcohol.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a lead compound for drug development.

    Industry: Use in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function through binding or inhibition. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(5-(chloromethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a methylthio group instead of trifluoromethylthio.

    1-Chloro-1-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a bromomethyl group instead of chloromethyl.

Uniqueness

The presence of the trifluoromethylthio group in 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one might confer unique properties such as increased lipophilicity or metabolic stability, making it distinct from similar compounds.

Properties

Molecular Formula

C11H9Cl2F3OS

Molecular Weight

317.2 g/mol

IUPAC Name

1-chloro-1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Cl2F3OS/c1-6(17)10(13)8-4-7(5-12)2-3-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

VNCODJARPUXPDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)CCl)SC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.